molecular formula C15H16BrN5O2 B15171781 2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-

2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B15171781
M. Wt: 378.22 g/mol
InChI Key: YXZQIBFKAPVOEK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]pyridine family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its structure features a 7-azaindole core (pyrrolo[2,3-b]pyridine) substituted with a bromine atom at position 6, a methoxy group at position 4, and an ethoxymethyl moiety at position 1. Similar compounds, such as 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine (C₁₂H₁₁N₅O; ChemSpider ID: 22377638), lack the bromo and ethoxymethyl groups, resulting in reduced molecular complexity .

Properties

Molecular Formula

C15H16BrN5O2

Molecular Weight

378.22 g/mol

IUPAC Name

4-[6-bromo-1-(ethoxymethyl)-4-methoxypyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H16BrN5O2/c1-3-23-8-21-7-9(10-4-5-18-15(17)19-10)13-11(22-2)6-12(16)20-14(13)21/h4-7H,3,8H2,1-2H3,(H2,17,18,19)

InChI Key

YXZQIBFKAPVOEK-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C2=C1N=C(C=C2OC)Br)C3=NC(=NC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and controlled reaction environments to achieve the desired yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine compounds.

Scientific Research Applications

2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Bromine Atom (Position 6): Enhances electrophilicity and binding affinity to kinase ATP pockets.
  • Ethoxymethyl Group (Position 1) : Improves solubility and bioavailability compared to smaller alkyl groups (e.g., methyl). This substituent is absent in Meriolin 16, which instead has a pyridine-diamine group for enhanced DNA intercalation .

Kinase Inhibition Profiles

The target compound shares structural motifs with 7-azaindole-based kinase inhibitors described in . These compounds exhibit moderate kinase selectivity due to hinge-binding interactions via the pyrrolo[2,3-b]pyridine core. The addition of bromine and ethoxymethyl may enhance potency against specific kinases (e.g., CDK2) but could reduce selectivity compared to simpler analogues like 4-butyl-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine .

Antiproliferative Activity

Meriolin derivatives (e.g., Meriolin 16) demonstrate potent antiproliferative effects in leukemia models . The target compound’s bromine atom may confer similar cytotoxicity, but its ethoxymethyl group could alter metabolic stability compared to Meriolin 16’s pyridine-diamine moiety.

Research Findings and Implications

  • Synthetic Challenges : The ethoxymethyl group introduces synthetic complexity, requiring protective strategies during coupling reactions (cf. , where trifluoromethyl groups are added via acetylation) .
  • The 4-methoxy analogue () has lower molecular weight, suggesting better solubility .
  • Therapeutic Potential: The compound’s dual bromine and pyrimidinamine groups position it as a candidate for oncology (kinase inhibition) or antiviral applications (cf. HIV-1 attachment inhibitors in ) .

Biological Activity

2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound features a pyrimidine ring substituted with a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse pharmacological properties. The presence of bromine and ethoxymethyl groups further enhances its potential biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to 2-Pyrimidinamine. For instance, a series of pyrido[2,3-d]pyrimidines were synthesized and evaluated for their efficacy against various cancer cell lines. The most promising compounds demonstrated IC50 values as low as 0.297 μM against NCI-H1975 cells, indicating significant potency in inhibiting cell proliferation .

Table 1: Antitumor Activity of Pyrido[2,3-d]pyrimidines

CompoundCell LineIC50 (μM)
B1NCI-H19750.297
B7A549>50
B9NCI-H460>50

These results suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Anti-inflammatory Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Compounds similar to 2-Pyrimidinamine have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In one study, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b0.040.04
4b0.050.03
4d0.060.02

These findings indicate that structural modifications can significantly influence the anti-inflammatory potency of pyrimidine derivatives.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-Pyrimidinamine. The incorporation of electron-donating groups has been shown to enhance activity against both cancer cells and inflammatory pathways . For instance, the presence of specific substituents on the pyrimidine ring can increase binding affinity to target proteins involved in tumor growth and inflammation.

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • Study on Pyrido[2,3-d]pyrimidines : This study synthesized various derivatives and tested their activity against EGFR L858R/T790M mutations in lung cancer cells. Compounds showed varying degrees of inhibition, with some achieving over 90% inhibition at low concentrations .
  • Anti-inflammatory Screening : In another investigation, several pyrimidine derivatives were screened for their ability to reduce edema in animal models. The results indicated significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

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